molecular formula C11H12O3 B1628209 Methyl 2-(4-acetylphenyl)acetate CAS No. 20051-06-3

Methyl 2-(4-acetylphenyl)acetate

Cat. No. B1628209
CAS RN: 20051-06-3
M. Wt: 192.21 g/mol
InChI Key: PYSYDGVIWZCWSC-UHFFFAOYSA-N
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Description

“Methyl 2-(4-acetylphenyl)acetate” is a chemical compound with the CAS Number: 20051-06-3 . It has a molecular weight of 192.21 and is typically in powder form .


Physical And Chemical Properties Analysis

“Methyl 2-(4-acetylphenyl)acetate” is a powder with a melting point of 33-34 degrees Celsius .

Scientific Research Applications

1. Direct Acyl-Alkylation of Arynes

Methyl 2-(4-acetylphenyl)acetate has been explored in the direct acyl-alkylation of arynes. This process is significant in organic synthesis, particularly for creating medium-sized carbocycles and substituted arynes, which are valuable in various chemical applications (Ebner, Tambar, & Stoltz, 2009).

2. Alkaline Hydrolysis Study

In a study by Bowden and Byrne (1996), methyl 2-(4-acetylphenyl)acetate's behavior in alkaline hydrolysis was examined. This research provides insights into the hydrolysis mechanisms of esters, which are essential in chemical reaction studies and pharmaceutical syntheses (Bowden & Byrne, 1996).

3. Structural Analysis and Synthesis

Research has focused on the synthesis and structural analysis of compounds similar to methyl 2-(4-acetylphenyl)acetate. For example, studies on 4-[(3-Acetylphenyl)amino]-2-methylidene-4-oxobutanoic acid involve detailed structural analysis using various spectroscopic methods. This type of research is vital for understanding the properties and potential applications of these compounds (Raju et al., 2015).

4. Pharmaceutical Intermediates

Methyl 2-(4-acetylphenyl)acetate and similar compounds have been explored as intermediates in pharmaceutical synthesis. For example, its derivatives have been studied for their potential use in the synthesis of various pharmaceutical products, highlighting the compound's versatility and importance in drug development (Min, 2015).

Safety and Hazards

“Methyl 2-(4-acetylphenyl)acetate” is associated with certain hazards. It has been assigned the GHS07 pictogram and the signal word "Warning" . The hazard statements associated with it are H315, H319, and H335 , which correspond to skin irritation, serious eye irritation, and respiratory irritation, respectively .

Mechanism of Action

properties

IUPAC Name

methyl 2-(4-acetylphenyl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O3/c1-8(12)10-5-3-9(4-6-10)7-11(13)14-2/h3-6H,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYSYDGVIWZCWSC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)CC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40574457
Record name Methyl (4-acetylphenyl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40574457
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-(4-acetylphenyl)acetate

CAS RN

20051-06-3
Record name Methyl (4-acetylphenyl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40574457
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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